

# (S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure

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Compound of Interest

(S)-(+)-1-METHOXY-2PROPYLAMINE

Cat. No.:

B1588276

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An In-depth Technical Guide to **(S)-(+)-1-Methoxy-2-propylamine** for Researchers and Drug Development Professionals

## **Core Compound Identity**

- Chemical Name: (S)-(+)-1-Methoxy-2-propylamine
- CAS Number: 99636-32-5[1][2][3][4][5]
- Structure:
  - IUPAC Name: (2S)-1-methoxypropan-2-amine[6][7]
  - Molecular Formula: C<sub>4</sub>H<sub>11</sub>NO[1][2][4][6][7][8][9]
  - SMILES: COC--INVALID-LINK--N[8][10]
  - InChi Key: NXMXETCTWNXSFG-BYPYZUCNSA-N[1][6][8][10]

## **Quantitative Data Summary**

This section summarizes the key physicochemical and biological activity data for **(S)-(+)-1-Methoxy-2-propylamine**.



**Physicochemical Properties** 

Property	- Value	Source(s)	
Molecular Weight	89.14 g/mol [1][2][4][5][7][8]		
Density	0.844 - 0.845 g/cm <sup>3</sup>	[6][11]	
Boiling Point	98-99°C	[6]	
Melting Point	-95°C	[6]	
Flash Point	8.5 - 9°C	[6][10]	
Optical Rotation	+11.5° (Neat)	[6]	
Water Solubility	Fully miscible	[1][3][6]	
Enantiomeric Excess	≥99.5% (for ChiPros® grade)	[10]	

## **Biological Activity and Applications**

**(S)-(+)-1-Methoxy-2-propylamine** serves as a critical chiral intermediate in the synthesis of various biologically active compounds.

Application Area	Target	Reported Efficacy of Derivatives	Source(s)
Obesity Treatment	Human Melanocortin- 4 (MC4) Receptor	K <sub>i</sub> = 1.8 nM (binding assays for antagonist)	
Inflammatory Diseases	p38 MAP Kinase	IC <sub>50</sub> < 100 nM (for some imidazopyrimidine derivatives)	
Antiviral	Hepatitis C Virus Polymerase	IC <sub>50</sub> = 3.2 μM (in viral replication assays)	
Antiviral	Papilloma Virus	Growth inhibition demonstrated	[2][8]



## **Experimental Protocols**

Detailed methodologies for the synthesis of **(S)-(+)-1-Methoxy-2-propylamine** and its subsequent use in the preparation of a p38 MAP kinase inhibitor are outlined below.

# Biocatalytic Synthesis of (S)-(+)-1-Methoxy-2propylamine via Transamination

This protocol describes a common and environmentally friendly method for producing the target compound with high enantiomeric purity. The process utilizes a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone.

#### Materials:

- Methoxyacetone (substrate)
- Isopropylamine (amine donor)
- ω-Transaminase (biocatalyst)
- Pyridoxal 5'-phosphate (PLP) (cofactor)
- Aqueous buffer (e.g., phosphate buffer, pH 7-8)
- Organic solvent (e.g., MTBE) for specific applications

#### Procedure:

- A reaction vessel is charged with an aqueous buffer.
- The ω-transaminase enzyme and pyridoxal 5'-phosphate cofactor are added and gently mixed until dissolved.
- Methoxyacetone, the ketone substrate, is added to the mixture.
- Isopropylamine, serving as the amine donor, is then introduced to initiate the reaction. An
  excess of the amine donor is typically used to drive the reaction equilibrium towards product
  formation.



- The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH for a specified duration (e.g., 2-24 hours), with gentle agitation.
- Reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of methoxyacetone and the enantiomeric excess of the (S)-(+)-1-Methoxy-2-propylamine product.
- Upon completion, the enzyme may be removed by filtration or centrifugation.
- The product is then isolated from the aqueous solution. Due to its high water solubility and volatility, this often involves distillation or extraction procedures.

A specific semi-preparative example yielded (S)-1-methoxypropan-2-amine with 88.3% conversion and 98.6% enantiomeric excess from 150 mM of 1-methoxypropan-2-one over 48 hours using 0.5 mg/mL of MsmeAmDH (an amine dehydrogenase).[6]

# Synthesis of Imidazopyrimidine-based p38 MAP Kinase Inhibitors

**(S)-(+)-1-Methoxy-2-propylamine** is a key building block for a class of potent p38 MAP kinase inhibitors. The following is a generalized synthetic scheme.

Step 1: Synthesis of the Imidazopyrimidine Core This step typically involves the condensation of an aminopyrimidine with a halo-ketone, which is not detailed here as it does not directly involve the title compound.

Step 2: Introduction of the Chiral Side Chain The primary amine of **(S)-(+)-1-Methoxy-2-propylamine** is used to displace a leaving group on the imidazopyrimidine core, forming the final inhibitor.

#### Materials:

- Functionalized imidazopyrimidine core (e.g., a chloro- or bromo-substituted derivative)
- (S)-(+)-1-Methoxy-2-propylamine



- A suitable solvent (e.g., DMF, DMSO)
- A non-nucleophilic base (e.g., DIPEA, K<sub>2</sub>CO<sub>3</sub>)

#### Procedure:

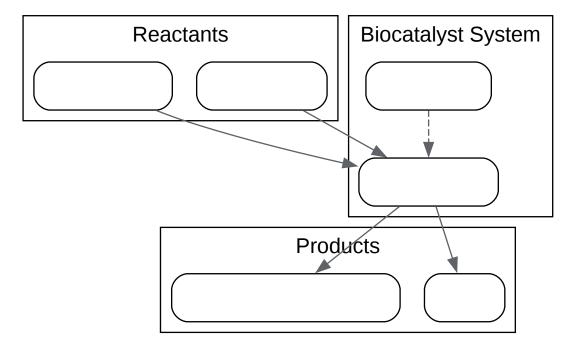
- The functionalized imidazopyrimidine core is dissolved in the chosen solvent in a reaction flask.
- **(S)-(+)-1-Methoxy-2-propylamine** (typically 1.1 to 1.5 equivalents) and the base (2-3 equivalents) are added to the solution.
- The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over a drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the final p38 MAP kinase inhibitor.

## **Visualizations**

The following diagrams illustrate key processes and pathways related to **(S)-(+)-1-Methoxy-2-propylamine**.

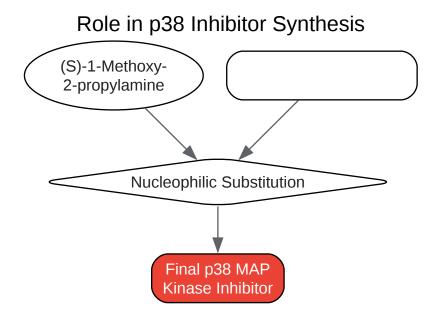


### Biocatalytic Synthesis Workflow



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Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

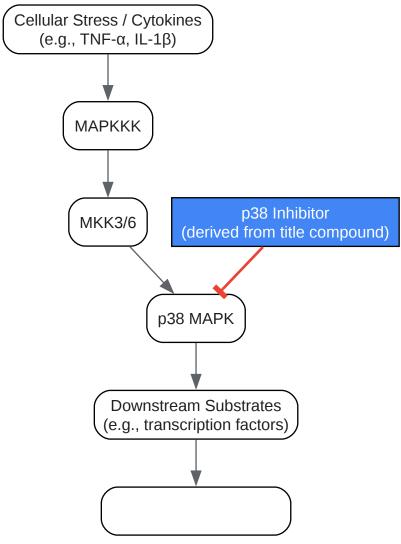


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Caption: Use as a key intermediate in drug synthesis.



## p38 MAP Kinase Signaling Pathway Inhibition



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Caption: Mechanism of action for derived p38 MAPK inhibitors.

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